Methyl 2-(4-aminophenyl)acetate is a chemical compound with the molecular formula CHNO and a CAS number of 39552-81-3. It is classified as an aromatic ester and is notable for its potential applications in medicinal chemistry, particularly as a building block in the synthesis of various bioactive compounds. The compound features an amine functional group, which contributes to its reactivity and biological activity.
This compound can be sourced from various chemical suppliers and is utilized in both academic and industrial settings. As an aromatic ester, it falls under the broader category of organic compounds that are characterized by an ester functional group attached to an aromatic ring. The classification of methyl 2-(4-aminophenyl)acetate highlights its significance in organic synthesis and pharmaceutical development.
The synthesis of methyl 2-(4-aminophenyl)acetate typically involves the reaction of 4-aminobenzoic acid with methyl chloroacetate. This reaction is facilitated by a base such as sodium hydroxide, which promotes nucleophilic substitution, resulting in the formation of the desired ester product.
This method is efficient and yields high-purity methyl 2-(4-aminophenyl)acetate suitable for further applications.
Methyl 2-(4-aminophenyl)acetate can undergo several types of chemical reactions:
These reactions facilitate the modification of the compound for various applications in organic synthesis.
The mechanism of action for methyl 2-(4-aminophenyl)acetate involves its interaction with specific biological targets, particularly enzymes and proteins. The aminobenzoyl moiety allows for binding interactions that can modulate enzyme activity or influence biochemical pathways within cells. This characteristic makes it valuable in research focused on enzyme mechanisms and protein interactions.
Methyl 2-(4-aminophenyl)acetate exhibits typical properties of esters, including reactivity towards nucleophiles and susceptibility to hydrolysis under acidic or basic conditions.
Methyl 2-(4-aminophenyl)acetate finds numerous applications in scientific research:
The synthesis of methyl 2-(4-aminophenyl)acetate (CAS 39552-81-3) typically follows a sequential esterification-reduction approach. The primary route involves:
Alternative pathways include:
A significant limitation of classical esterification is the requirement for excess methanol (acting as both solvent and reactant) and prolonged reflux conditions (8-12 hours), often yielding dark-colored crude products requiring purification. For the reduction step, traditional tin chloride (SnCl₂) methods mentioned in patent literature suffer from expensive catalysts and environmental pollution concerns [5].
Table 1: Comparison of Classical Synthesis Methods
Method | Reaction Conditions | Yield | Key Limitations |
---|---|---|---|
Acid-catalyzed esterification | H₂SO₄, reflux, 12h | 65-75% | Color impurities, solvent excess |
Iron/HCl reduction | Fe⁰, HCl, H₂O, 80°C, 4h | 70% | Heavy metal sludge generation |
Tin chloride reduction | SnCl₂, EtOH, reflux, 3h | 85% | High cost, toxic waste streams |
Catalytic hydrogenation represents the most industrially viable method for converting methyl 2-(4-nitrophenyl)acetate to the target aminophenyl acetate. Canadian patent CA2103519A1 details heterogeneous catalysis using:
Critical advances include:
Table 2: Catalytic Performance in Nitro Group Reduction
Catalyst System | Solvent | Temperature | H₂ Pressure | Conversion | Selectivity |
---|---|---|---|---|---|
5% Pd/C | EtOH-H₂O | 50°C | 5 bar | 98% | >99% |
Raney Ni | i-PrOH | 80°C | 15 bar | 95% | 97% |
Pt/SiO₂ | THF-H₂O | 60°C | 10 bar | 92% | 98% |
Notably, catalyst poisoning by amine products necessitates careful catalyst regeneration protocols. Continuous flow systems with fixed-bed reactors mitigate this issue by enabling continuous catalyst utilization [1].
Recent innovations focus on waste minimization and atom economy:
Key green metrics improvements include:
Scale-up faces three primary hurdles:
Catalyst Cost and RecoveryPalladium catalysts (5% Pd/C) cost >$3,000/kg, making catalyst recycling essential for economic viability. Continuous flow systems achieve 10+ reuse cycles but require significant capital investment [1] [9].
Thermal ManagementThe exothermic nitro reduction (ΔH = -220 kJ/mol) necessitates:
Industrial batches (≥100 kg) achieve 97% purity only through:
Table 3: Industrial-Scale Production Metrics
Parameter | Lab Scale (1 kg) | Pilot Scale (50 kg) | Production Scale (500 kg) |
---|---|---|---|
Cycle Time | 24 h | 36 h | 72 h |
Yield | 85% | 88% | 82% |
Purity (HPLC) | 98.5% | 97.0% | 95.5% |
Catalyst Consumption | 8 g/kg product | 5 g/kg product | 3.5 g/kg product |
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